molecular formula C6H14ClNO B2720960 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride CAS No. 2411264-91-8

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride

Cat. No.: B2720960
CAS No.: 2411264-91-8
M. Wt: 151.63
InChI Key: ANFCWQHYTPAUAO-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a hydrochloride salt form of 2-[1-(Methylamino)cyclopropyl]ethanol, which is a cyclopropyl derivative. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride typically involves the reaction of cyclopropylamine with ethylene oxide, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include:

    Cyclopropylamine: Reacted with ethylene oxide under controlled temperature and pressure.

    Methylation: Using methyl iodide or methyl chloride in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes:

    Batch Reactors: For controlled synthesis and monitoring.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, cyanides, or other nucleophilic species.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)ethanol: A simpler analog with similar functional groups but lacking the cyclopropyl ring.

    Cyclopropylamine: The parent amine used in the synthesis of 2-[1-(Methylamino)cyclopropyl]ethanol.

    N-Methylcyclopropylamine: Another derivative with a different substitution pattern.

Uniqueness

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities.

Properties

IUPAC Name

2-[1-(methylamino)cyclopropyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-6(2-3-6)4-5-8;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKODPTGPHLWWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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